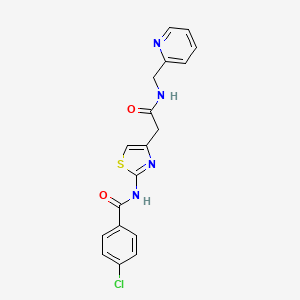

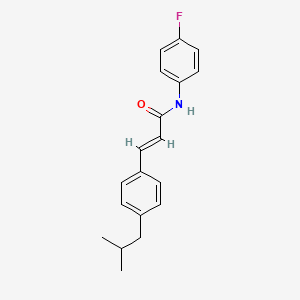

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide, also known as FIBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FIBA belongs to the class of acrylamides and is a derivative of the well-known analgesic drug, fentanyl.

Applications De Recherche Scientifique

Protein Fluorescence Quenching

Acrylamide derivatives, including compounds similar to N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide, are efficient quenchers of tryptophanyl fluorescence in proteins. This property allows for the quantitative determination of the exposure degree of tryptophanyl residues, offering a method to probe protein conformational changes and enzyme inhibitor binding without the need for altering the protein chemically. The technique provides insights into the dynamic and steady-state exposure of residues in a protein, which is crucial for understanding protein structure and function (Eftink & Ghiron, 1976).

Corrosion Inhibition

Research on acrylamide derivatives also extends to their application as corrosion inhibitors. A study explored the corrosion inhibition efficiency of synthetic acrylamide derivatives on copper in nitric acid solutions. The derivatives showed significant inhibition efficiency, highlighting their potential as protective agents in metal processing and preservation. This application leverages the chemical properties of acrylamide derivatives to prevent metal degradation, extending the lifespan of metal components in various industrial applications (Abu-Rayyan et al., 2022).

Fluorographic Detection in Gels

Another application of acrylamide derivatives is in the fluorographic detection of radioactivity in polyacrylamide gels, a technique crucial for analyzing proteins and nucleic acids. These compounds enhance the sensitivity of detecting tritiated, 14C, and 35S-labeled biomolecules in gels, facilitating research in molecular biology and biochemistry. This application underscores the versatility of acrylamide derivatives in enhancing research methodologies (Bonner & Laskey, 1974).

Polymer Science and Engineering

Acrylamide derivatives are pivotal in polymer science, particularly in synthesizing fluoropolymers and hydrophobically modified polyacrylamides. These materials have applications ranging from enhanced oil recovery to the creation of responsive materials for bioengineering purposes. For instance, polymers synthesized from acrylamide derivatives exhibit unique thermal sensitivity and aggregation-induced emission properties, making them suitable for drug delivery systems and tissue engineering (Zhou et al., 2015).

Propriétés

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSQVZXYWYPIKM-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)